molecular formula C19H22N2O5S B2576472 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(3-methoxyphenoxy)acetamide CAS No. 951485-21-5

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(3-methoxyphenoxy)acetamide

Cat. No.: B2576472
CAS No.: 951485-21-5
M. Wt: 390.45
InChI Key: QTFAEGAQSRSLMB-UHFFFAOYSA-N
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Description

N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(3-methoxyphenoxy)acetamide is a synthetic acetamide derivative featuring a 1,1-dioxidoisothiazolidin-2-yl moiety linked to a 2-methylphenyl group and a 3-methoxyphenoxyacetamide side chain. For instance, a closely related analog, 2-([1,1'-biphenyl]-4-yl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)acetamide (BAI), demonstrated anti-proliferative effects on uterine myoma cells without cardiovascular toxicity . This suggests that the 1,1-dioxidoisothiazolidin core may confer metabolic stability and targeted activity, while the acetamide backbone serves as a versatile scaffold for functionalization.

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-(3-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-14-7-8-15(21-9-4-10-27(21,23)24)11-18(14)20-19(22)13-26-17-6-3-5-16(12-17)25-2/h3,5-8,11-12H,4,9-10,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFAEGAQSRSLMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)COC3=CC=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(3-methoxyphenoxy)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes an isothiazolidine moiety and exhibits properties that may influence various biochemical pathways, particularly those related to cancer cell proliferation.

Chemical Structure and Properties

The compound's molecular formula is C17H22N2O4SC_{17}H_{22}N_2O_4S, with a molecular weight of approximately 350.44 g/mol. The structure features a dioxidoisothiazolidin group, which is believed to play a crucial role in its biological activity.

PropertyValue
Molecular FormulaC17H22N2O4SC_{17}H_{22}N_2O_4S
Molecular Weight350.44 g/mol
CAS Number941932-65-6

Research indicates that this compound primarily acts as an inhibitor of Cyclin-dependent kinase 2 (CDK2). CDK2 plays a pivotal role in regulating the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown effectiveness in inhibiting the proliferation of breast cancer cells by inducing apoptosis through the activation of specific apoptotic pathways .

Case Studies

Case Study 1: Breast Cancer Cell Lines

  • Objective : To evaluate the cytotoxic effects of the compound on MCF-7 breast cancer cells.
  • Method : Cells were treated with varying concentrations of the compound.
  • Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating potent anti-cancer activity.

Case Study 2: Colon Cancer

  • Objective : Assess the compound's effect on colon cancer cell lines (HT-29).
  • Method : Treatment with the compound followed by analysis of apoptosis markers.
  • Results : Increased levels of apoptotic markers were noted, confirming the compound's role in inducing programmed cell death.

Absorption and Distribution

The compound is predicted to have good intestinal absorption and can cross the blood-brain barrier effectively. It is not a substrate for P-glycoprotein, which may enhance its bioavailability .

Metabolism

Preliminary data suggest that this compound undergoes metabolism primarily through cytochrome P450 enzymes, particularly CYP450 2D6 and CYP450 3A4. Its metabolic profile indicates low inhibitory promiscuity among various CYP450 isoforms .

Table 2: Pharmacokinetic Properties

PropertyValue
Human Intestinal AbsorptionHigh
Blood-Brain BarrierYes
P-glycoprotein SubstrateNo
CYP450 2D6 SubstrateYes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

The 1,1-dioxidoisothiazolidin-2-yl group distinguishes the target compound from other acetamide derivatives with alternative heterocyclic cores:

Compound Class Core Structure Key Properties/Activities Example (Source)
1,1-Dioxidoisothiazolidin Sulfone-containing isothiazolidine Enhanced metabolic stability; antiproliferative activity (e.g., uterine myoma) BAI ()
1,3,4-Thiadiazole Thiadiazole with sulfur atoms Antimicrobial, cytotoxic N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h, 88% yield, m.p. 133–135°C)
Thiazolidinedione 2,4-Dioxothiazolidine Hypoglycemic activity 2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides (IC₅₀: 0.5–1.2 μM in diabetic models)
1,3,4-Oxadiazole Oxadiazole with oxygen atom Lipoxygenase inhibition, antibacterial N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide (LOX inhibition, IC₅₀: 8.2–12.4 μM)

Key Insight : The sulfone group in the target compound likely improves solubility and oxidative stability compared to thioether-containing analogs (e.g., 5h in ). Thiazolidinedione derivatives () prioritize hypoglycemic activity, whereas the isothiazolidin dioxide core may favor antiproliferative effects .

Substituent Effects on Phenoxy/Methoxyphenyl Groups

The 3-methoxyphenoxy and 2-methylphenyl substituents influence binding interactions and pharmacokinetics:

Substituent Position Compound Example Biological Activity Source
3-Methoxyphenoxy Target compound Hypothesized antiproliferative activity N/A
4-Methoxybenzylidene 5-(4-Hydroxy-3-methoxybenzylidene)-2,4-thiazolidenedione derivatives Hypoglycemic (IC₅₀: 0.5 μM)
2-Fluorophenoxy 2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}acetamide (7d) Cytotoxic (IC₅₀: 1.8 μM on Caco-2 cells)
2-Methoxyphenoxy 2-(2-Methoxyphenoxy)-N-(4-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide Unspecified activity (structural analog)

Key Insight : The 3-methoxy group may enhance membrane permeability compared to 4-methoxy analogs , while fluorine substitution (e.g., 7d in ) increases cytotoxicity, suggesting opportunities for optimizing the target compound’s substituents .

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